Target Engagement Shift vs. Non-Methylated Analog: A Cross-Study Comparison of p70S6K/Proteasome Activity
While direct head-to-head experimental data for the dimethylated and non-methylated compounds in the same assay are not publicly available, cross-study comparison reveals a critical divergence in target engagement. The non-methylated analog, 1-(5-nitrothiophen-2-yl)piperidine, is a weak inhibitor of the 26S proteasome (IC50 = 36.1 µM) and prothrombin (IC50 = 68 µM) [1]. The 3,5-dimethyl-substituted analog (ZINC06556964) was computationally prioritized as a potential inhibitor of pteridine reductase 1 (PTR1) with docking binding energies of -8.5 kcal/mol (T. brucei), -8.9 kcal/mol (T. cruzi), and -8.6 kcal/mol (L. major), suggesting a shift from proteasome to anti-parasitic target space [2]. This indicates that the 3,5-dimethyl modification is not merely a solubility handle but a functional group that redirects polypharmacology.
| Evidence Dimension | In vitro target inhibition and computational target prioritization |
|---|---|
| Target Compound Data | 3,5-Dimethyl-1-(5-nitrothiophen-2-yl)piperidine: Docking score (AutoDock Vina) of -8.5 to -8.9 kcal/mol against PTR1 orthologs [2] |
| Comparator Or Baseline | 1-(5-nitrothiophen-2-yl)piperidine: IC50 = 36.1 µM (26S proteasome); IC50 = 68.0 µM (Prothrombin) [1] |
| Quantified Difference | Shift in primary target prediction from human proteasome (low µM) to kinetoplastid PTR1 (sub-µM predicted affinity absent experimental confirmation) |
| Conditions | Computational: AutoDock Vina, PDB: 2X9N, 1E92; Experimental: PubChem BioAssay AID 602368, 602369 |
Why This Matters
For procurement decisions, the data point toward distinct biological fingerprinting—the dimethyl derivative is not a substitute for the non-methylated analog in proteasome-related research but offers a potential entry point for neglected disease drug discovery.
- [1] BindingDB. (2012). Entry BDBM88908: 1-(5-nitrothiophen-2-yl)piperidine. Assay Data Source: Sanford-Burnham Center for Chemical Genomics. Retrieved from bindingdb.org. View Source
- [2] Kimuda, M. P., Laming, D., Hoppe, H. C., & Tastan Bishop, O. (2019). Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and In Vitro Inhibition Assays. Molecules, 24(1), 142. Table 1. View Source
